

Enantioselective Synthesis of 2CB-Ind: Application Notes and Protocols

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Compound of Interest

Compound Name: 2CB-Ind

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Abstract

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of **2CB-Ind**, chemically known as (5-bromo-4,7-dimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine. As a conformationally-restricted analog of the potent 5-HT_{2A} receptor agonist 2C-B, the stereochemistry of **2CB-Ind** is crucial for its pharmacological activity. The synthetic strategy presented herein focuses on establishing the chiral center at the C1 position of the indane nucleus with high enantiomeric purity. The key steps involve the synthesis of a prochiral indanone precursor, followed by a highly enantioselective Corey-Bakshi-Shibata (CBS) reduction to yield a chiral indanol. Subsequent stereospecific conversion of the alcohol to the primary amine affords the target compound. This protocol is designed to be a comprehensive guide for researchers in medicinal chemistry and drug development, providing a robust pathway to optically pure **2CB-Ind** for further pharmacological investigation.

Synthetic Strategy

The enantioselective synthesis of **2CB-Ind** is approached via a multi-step sequence starting from commercially available 1-bromo-2,5-dimethoxybenzene. The overall strategy is outlined below:



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Caption: Proposed synthetic pathway for the enantioselective synthesis of **2CB-Ind**.

Experimental Protocols

Synthesis of 3-(4-bromo-2,5-dimethoxyphenyl)propanoic acid

This initial step involves a Friedel-Crafts acylation of 1-bromo-2,5-dimethoxybenzene with succinic anhydride, followed by a Clemmensen or Wolff-Kishner reduction of the resulting keto acid to afford the desired 3-arylpropanoic acid.

Materials:

- 1-bromo-2,5-dimethoxybenzene
- Succinic anhydride
- Anhydrous aluminum chloride (AlCl_3)
- Nitrobenzene (solvent)
- Hydrochloric acid (HCl)
- Zinc amalgam ($\text{Zn}(\text{Hg})$) or Hydrazine hydrate and Potassium hydroxide
- Toluene
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO_4)

Protocol:

- Friedel-Crafts Acylation: To a stirred solution of 1-bromo-2,5-dimethoxybenzene (1.0 equiv) in nitrobenzene, add succinic anhydride (1.1 equiv). Cool the mixture to 0-5 °C in an ice bath.
- Carefully add anhydrous aluminum chloride (2.5 equiv) portion-wise, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
- Pour the reaction mixture slowly onto crushed ice containing concentrated HCl.
- Extract the aqueous layer with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
- Clemmensen Reduction: To a flask containing the crude keto acid, add amalgamated zinc, concentrated HCl, and toluene.
- Heat the mixture to reflux for 8-12 hours.
- After cooling, separate the organic layer, and extract the aqueous layer with toluene.
- Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate to yield the crude product.
- Purify the crude 3-(4-bromo-2,5-dimethoxyphenyl)propanoic acid by recrystallization.

Parameter	Typical Value
Yield	60-70% (over 2 steps)
Purity (by NMR)	>95%

Intramolecular Friedel-Crafts Acylation: Synthesis of 5-bromo-4,7-dimethoxy-1-indanone

The substituted propanoic acid is cyclized to the corresponding indanone using a strong acid catalyst.[1][2][3][4][5]

Materials:

- 3-(4-bromo-2,5-dimethoxyphenyl)propanoic acid
- Thionyl chloride (SOCl_2) or Polyphosphoric acid (PPA)
- Anhydrous dichloromethane (DCM)
- Anhydrous aluminum chloride (AlCl_3) (if using the acid chloride route)

Protocol (using PPA):

- Add 3-(4-bromo-2,5-dimethoxyphenyl)propanoic acid (1.0 equiv) to polyphosphoric acid.
- Heat the mixture to 80-90 °C with vigorous stirring for 2-4 hours.
- Cool the reaction mixture and pour it onto crushed ice.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
- Dry the organic phase over anhydrous MgSO_4 and concentrate under reduced pressure.
- Purify the crude 5-bromo-4,7-dimethoxy-1-indanone by column chromatography on silica gel.

Parameter	Typical Value
Yield	80-90%
Purity (by NMR)	>98%

Enantioselective Reduction of 5-bromo-4,7-dimethoxy-1-indanone

The prochiral indanone is reduced to the corresponding chiral indanol using the Corey-Bakshi-Shibata (CBS) reduction method, which is known for its high enantioselectivity.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Materials:

- 5-bromo-4,7-dimethoxy-1-indanone
- (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
- Borane-dimethyl sulfide complex ($\text{BH}_3 \cdot \text{SMe}_2$)
- Anhydrous tetrahydrofuran (THF)
- Methanol
- Hydrochloric acid (1 M)

Protocol:

- To a flame-dried, argon-purged flask, add a solution of 5-bromo-4,7-dimethoxy-1-indanone (1.0 equiv) in anhydrous THF.
- Cool the solution to -78 °C (dry ice/acetone bath).
- Add the (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 equiv) dropwise.
- Stir the mixture for 10-15 minutes at -78 °C.
- Slowly add borane-dimethyl sulfide complex (0.6 equiv) dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
- Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
- Carefully quench the reaction by the slow addition of methanol.
- Allow the mixture to warm to room temperature and then add 1 M HCl.
- Extract the product with ethyl acetate.

- Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate.
- Purify the crude (R)-5-bromo-4,7-dimethoxy-1-indanol by column chromatography.
- Determine the enantiomeric excess by chiral HPLC analysis.

Parameter	Typical Value
Yield	90-98%
Enantiomeric Excess	>95% ee

Conversion of (R)-5-bromo-4,7-dimethoxy-1-indanol to (R)-(5-bromo-4,7-dimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine (2CB-Ind)

This transformation is achieved via a three-step sequence involving mesylation of the alcohol, nucleophilic substitution with azide, and subsequent reduction to the primary amine. This sequence proceeds with overall retention of configuration at the chiral center.

Materials:

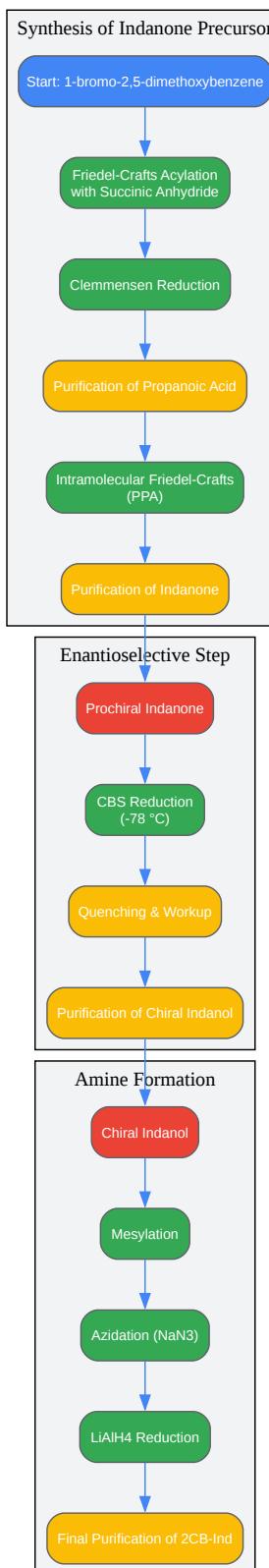
- (R)-5-bromo-4,7-dimethoxy-1-indanol
- Methanesulfonyl chloride (MsCl)
- Triethylamine (TEA)
- Anhydrous dichloromethane (DCM)
- Sodium azide (NaN₃)
- Dimethylformamide (DMF)
- Lithium aluminum hydride (LiAlH₄)
- Anhydrous diethyl ether or THF

Protocol:

- Mesylation: Dissolve (R)-5-bromo-4,7-dimethoxy-1-indanol (1.0 equiv) in anhydrous DCM and cool to 0 °C.
- Add triethylamine (1.5 equiv) followed by the dropwise addition of methanesulfonyl chloride (1.2 equiv).
- Stir at 0 °C for 1-2 hours.
- Wash the reaction mixture with cold water, 1 M HCl, saturated sodium bicarbonate, and brine.
- Dry the organic layer over anhydrous MgSO_4 and concentrate under reduced pressure to yield the crude mesylate, which is used in the next step without further purification.
- Azidation: Dissolve the crude mesylate in DMF and add sodium azide (3.0 equiv).
- Heat the mixture to 60-70 °C and stir for 4-6 hours.
- Cool the reaction, pour into water, and extract with diethyl ether.
- Wash the combined organic layers with water and brine, dry over anhydrous MgSO_4 , and concentrate.
- Reduction: Carefully add the crude azide in anhydrous diethyl ether to a stirred suspension of LiAlH_4 (2.0 equiv) in anhydrous diethyl ether at 0 °C.
- Allow the reaction to warm to room temperature and stir for 4-8 hours.
- Cool to 0 °C and quench sequentially by the slow addition of water, 15% NaOH solution, and water.
- Filter the resulting precipitate and wash with diethyl ether.
- Dry the filtrate over anhydrous MgSO_4 and concentrate to give the crude **2CB-Ind**.
- Purify by column chromatography or by salt formation and recrystallization.

Parameter	Typical Value
Yield	70-80% (over 3 steps)
Purity (by NMR)	>98%
Optical Purity	>95% ee

Workflow and Logic Diagrams

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Caption: Detailed experimental workflow for the enantioselective synthesis of **2CB-Ind**.

Concluding Remarks

The protocols described provide a comprehensive and reliable method for the enantioselective synthesis of **2CB-Ind**. The key to achieving high enantiopurity is the carefully controlled Corey-Bakshi-Shibata reduction of the prochiral indanone intermediate. The subsequent conversion of the chiral alcohol to the primary amine via a three-step sequence ensures the retention of stereochemical integrity. This synthetic route is amenable to scale-up and provides access to enantiomerically pure **2CB-Ind**, which is essential for the accurate evaluation of its pharmacological properties and potential as a therapeutic agent. Researchers should pay close attention to anhydrous conditions where specified, and purification at each step is critical for the overall success of the synthesis.

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